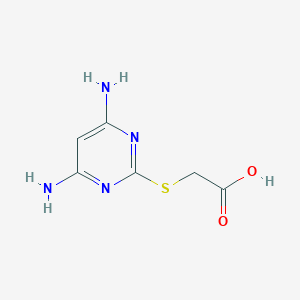

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

カタログ番号 B188002

CAS番号:

6638-40-0

分子量: 200.22 g/mol

InChIキー: JKAISOKGXPAILZ-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is a chemical compound with the molecular formula C6H8N4O2S .

Synthesis Analysis

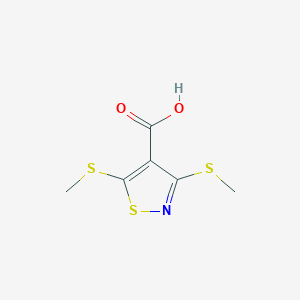

The synthesis of similar compounds has been described in the literature. For instance, reactions of commercially available 3-/4-substituted anilines with 2-bromoacetic acid in the presence of 1-hydroxybenzotriazole (HOBT), 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI), and N,N-diisopropylethylamine (DIPEA), produced the condensation products .Molecular Structure Analysis

The molecular weight of “2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is 200.22 g/mol . The InChI code for this compound is 1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 140 Ų and a rotatable bond count of 3 . It has a complexity of 182 as computed by Cactvs 3.4.8.18 .科学的研究の応用

-

Pharmaceutical Sciences and Crystallography

- Application : The compound is used in the synthesis of heterocyclic molecules which are of interest in medicinal chemistry research . Pyrimidines are reported as inhibitors for biological activities like antibacterial, antifungal, anticancer, antiviral, etc .

- Methods : The synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives were studied . X-ray diffraction intensity data were collected at room temperature (293K) on a Brukeraxs SMART APEXII single crystal X-ray diffractometer equipped with graphite monochromatic Mo Kα (λ=0.71073 Å) radiation and CCD detector .

- Results : The study presents the synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives .

-

- Application : The compound is studied as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation .

- Methods : Quantitative structure–activity relationship (QSAR) was performed. For modeling two methods of multiple linear regression (MLR) and nonlinear regression of support vector machine (SVR) were used . In the next step, using molecular docking and molecular dynamic simulation methods, the interaction between phenyl acetamide derivatives and the sirtuin 2 protein was investigated .

- Results : In the SVR model, the best results were obtained using the radial Gaussian kernel function (RBF) with R²train = 0.978 and R²test = 0.990 . The results of molecular dynamic simulation show that phenyl acetamide compounds form stable complex with the sirtuin 2 protein .

-

- Application : 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives have shown to possess significant anti-proliferation properties against breast cancer cell lines .

- Methods : The study involves the synthesis of 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives .

- Results : These derivatives have shown significant inhibitory activity against influenza viruses .

-

Treatment of Parasitic Diseases and Bacterial Infections

- Application : The compound is used in the synthesis of dihydrofolate reductase inhibitor drugs used to treat parasitic diseases (pyrimethamine, trimetrexate) and bacterial infections (iclaprim, trimethoprim) .

- Methods : The synthesis of 2,4-diaminopyrimidine derivatives is involved in the production of these drugs .

- Results : These drugs have shown significant inhibitory activity against various parasites and bacteria .

特性

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAISOKGXPAILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286862 |

Source

|

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid | |

CAS RN |

6638-40-0 |

Source

|

| Record name | 6638-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

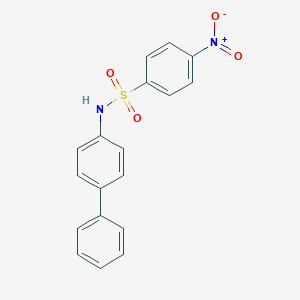

4-nitro-N-(4-phenylphenyl)benzenesulfonamide

28842-70-8

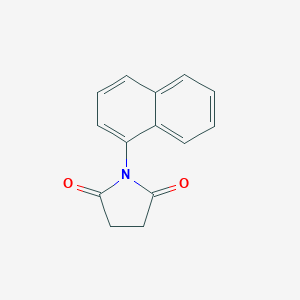

1-(1-Naphthyl)-2,5-pyrrolidinedione

69971-89-7

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)

![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)

![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)

![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)